N'-hydroxypyrrolidine-2-carboximidamide
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Overview
Description
N’-hydroxypyrrolidine-2-carboximidamide is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol This compound is known for its unique structure, which includes a hydroxyl group attached to a pyrrolidine ring and an amidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypyrrolidine-2-carboximidamide typically involves the reaction of pyrrolidine with hydroxylamine and a suitable amidine precursor. One common method includes the O-alkylation reaction, where an alkyl group is introduced into the molecule through a substitution reaction . The reaction conditions often involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
Industrial production of N’-hydroxypyrrolidine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypyrrolidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxypyrrolidine-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxypyrrolidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxypyridine-2-carboximidamide
- N’-hydroxypyridine-3-carboximidamide
- N’-hydroxypyridine-4-carboximidamide
Uniqueness
N’-hydroxypyrrolidine-2-carboximidamide is unique due to its pyrrolidine ring structure, which imparts distinct chemical properties compared to its pyridine-based counterparts. This structural difference can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N'-hydroxypyrrolidine-2-carboximidamide |
InChI |
InChI=1S/C5H11N3O/c6-5(8-9)4-2-1-3-7-4/h4,7,9H,1-3H2,(H2,6,8) |
InChI Key |
SABJGCGIWLJJOL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(NC1)/C(=N/O)/N |
Canonical SMILES |
C1CC(NC1)C(=NO)N |
Origin of Product |
United States |
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